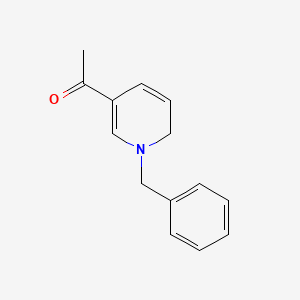![molecular formula C18H19NO2 B14440385 Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate CAS No. 79370-15-3](/img/structure/B14440385.png)
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzoate ester group through an ethenyl linkage. Its distinct structure makes it a valuable subject of study in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with methyl 4-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated derivatives.
科学的研究の応用
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes, pigments, and as a component in nonlinear optical materials
作用機序
The mechanism by which Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its ability to participate in electron transfer reactions, making it an effective agent in various biochemical pathways. Additionally, its structural features allow it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects .
類似化合物との比較
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Similar structure but lacks the ethenyl linkage.
4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Contains a pyridinium ring instead of a benzoate ester.
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-chlorobenzenesulfonate: Similar structure with a different counterion
Uniqueness
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
79370-15-3 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
methyl 4-[2-[4-(dimethylamino)phenyl]ethenyl]benzoate |
InChI |
InChI=1S/C18H19NO2/c1-19(2)17-12-8-15(9-13-17)5-4-14-6-10-16(11-7-14)18(20)21-3/h4-13H,1-3H3 |
InChIキー |
GRYSWPCZNMKYGV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)


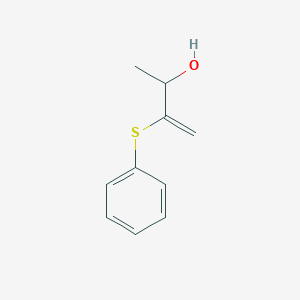
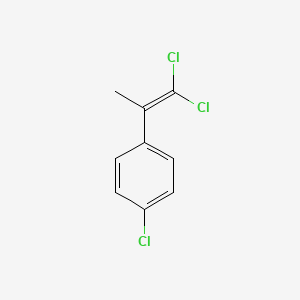
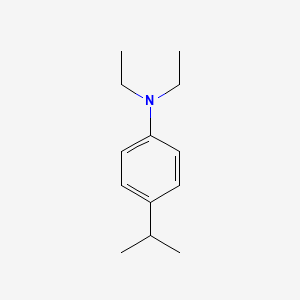

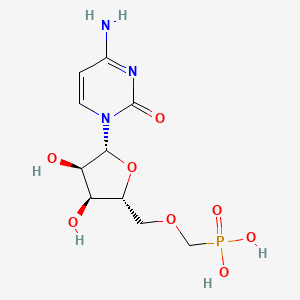

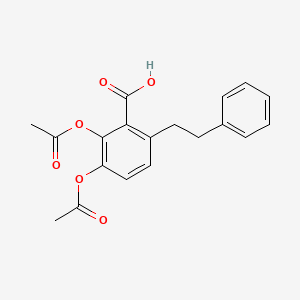

![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
